![molecular formula C12H18N2O2 B095406 1-(2,4-Dimethoxyphenyl)piperazine CAS No. 16015-75-1](/img/structure/B95406.png)
1-(2,4-Dimethoxyphenyl)piperazine
Overview
Description
1-(2,4-Dimethoxyphenyl)piperazine is a chemical compound that belongs to the class of organic compounds known as piperazines. Piperazines are characterized by a six-membered ring containing two nitrogen atoms at opposite positions in the ring. The specific compound of interest, 1-(2,4-Dimethoxyphenyl)piperazine, is not directly mentioned in the provided papers, but related compounds with similar structures have been synthesized and studied for various properties and applications.
Synthesis Analysis
The synthesis of piperazine derivatives can be complex, involving multiple steps and various chemical reactions. For instance, the synthesis of a related compound, 1,4-piperazine-2,5-dione, was achieved over six steps from ethyl 2-amino-4,7-dimethoxyindan-2-carboxylate with a yield of 23% . Another synthesis method for a piperazine derivative involved a four-component cyclo condensation using SO4^2−/Y2O3 as a catalyst in ethanol . These methods highlight the versatility and complexity of synthesizing piperazine derivatives, which could be applicable to the synthesis of 1-(2,4-Dimethoxyphenyl)piperazine.
Molecular Structure Analysis
The molecular structure of piperazine derivatives is often characterized by spectroscopic techniques such as infrared spectroscopy, nuclear magnetic resonance (NMR), and mass spectrometry. For example, the structure of a piperazine compound was confirmed by IR and 1H-NMR . The crystal structure can also be determined by single-crystal X-ray analysis, which provides detailed information about the arrangement of atoms within the crystal and the hydrogen-bonding networks .
Chemical Reactions Analysis
Piperazine derivatives can participate in various chemical reactions, including alkylation, acidulation, reduction of nitro groups, diazotization, substitution, and hydrolysis, as demonstrated in the synthesis of 1-(2,3-dichlorophenyl)piperazine . These reactions are crucial for modifying the structure of the piperazine ring and introducing different functional groups, which can alter the compound's physical and chemical properties.
Physical and Chemical Properties Analysis
The physical and chemical properties of piperazine derivatives are influenced by their molecular structure. The polymorphic crystalline forms of a piperazine compound showed different hydrogen-bonding networks, which can affect the compound's solubility and stability . The magnetic properties of a piperazine-based organic-inorganic hybrid material were studied, revealing moderate antiferromagnetic interactions . These properties are essential for the potential application of piperazine derivatives in various fields, including pharmaceuticals and materials science.
Scientific Research Applications
Cancer Treatment : A study by Lee et al. (2013) showed that a similar compound, 1-(3,5-dimethoxyphenyl)piperazine, induces apoptosis in cancer cells, demonstrating potent anti-growth activity in drug-resistant cancer cells and inhibiting tumor growth in xenograft models.
Antimicrobial and Anti-Proliferative Activities : Al-Wahaibi et al. (2021) synthesized N-Mannich bases of 1,3,4-oxadiazole with 1-substituted piperazines, showing broad-spectrum antibacterial activities and potent anti-proliferative activity against various cancer cell lines.
Sigma Receptor Imaging : Research by Hirata et al. (2006) and Hirata et al. (2008) focused on radioiodinated analogues of 1-[2-(3,4-dimethoxyphenyl)ethyl]piperazine for sigma receptor imaging in the central nervous system and for tumor imaging, respectively.
Antibacterial Agents : Shroff et al. (2022) discovered that piperazine-based compounds, including those with a 1,4-disubstitution pattern, have been observed as potent antibacterial agents against resistant strains of bacteria. Link to study.
Central Nervous System Research : A study by Schechter (1988) explored the use of 1-(3-trifluoromethylphenyl)piperazine (TFMPP), a derivative, as a model for 5-HT1B receptor activation, providing insights into central nervous system functioning.
Drug Development Screening : Toyohara et al. (2012) applied Carbon-11-labeled 1-[2-(3,4-dimethoxyphenyl)ethyl]piperazine for preclinical screening of novel σ₁ selective agonists, aiding in drug development processes.
Safety And Hazards
1-(2,4-Dimethoxyphenyl)piperazine is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .
Future Directions
A series of novel 1,4-disubstituted piperazine-2,5-dione derivatives were designed, synthesized, and evaluated for their antioxidative activity. These compounds could effectively protect SH-SY5Y cells from H2O2-induced oxidative damage. Among these compounds, compound 9r exhibited the best antioxidative activity. These results suggested the potential of compound 9r as a novel antioxidative candidate for the treatment of diseases caused by oxidative stress .
properties
IUPAC Name |
1-(2,4-dimethoxyphenyl)piperazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2/c1-15-10-3-4-11(12(9-10)16-2)14-7-5-13-6-8-14/h3-4,9,13H,5-8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZXCBTBAADXWDD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)N2CCNCC2)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40371201 | |
Record name | 1-(2,4-dimethoxyphenyl)piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40371201 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,4-Dimethoxyphenyl)piperazine | |
CAS RN |
16015-75-1 | |
Record name | 1-(2,4-dimethoxyphenyl)piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40371201 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 16015-75-1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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